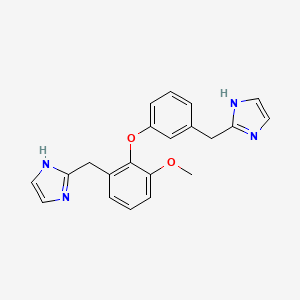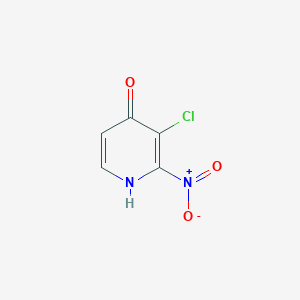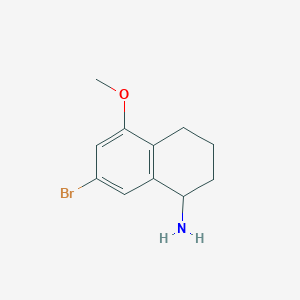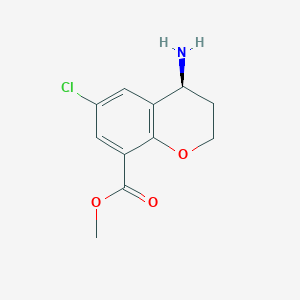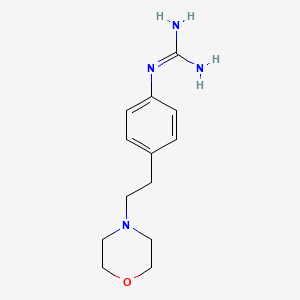
1-(4-(2-Morpholinoethyl)phenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .
Métodos De Preparación
The synthesis of 1-(4-(2-Morpholinoethyl)phenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which allows for efficient and scalable production .
Análisis De Reacciones Químicas
1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The phenyl ring in the compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:
- 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
- 1-[4-(hydroxymethyl)phenyl]guanidine
These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H20N4O |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine |
InChI |
InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16) |
Clave InChI |
DMRXZKJJQLCLFX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=CC=C(C=C2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


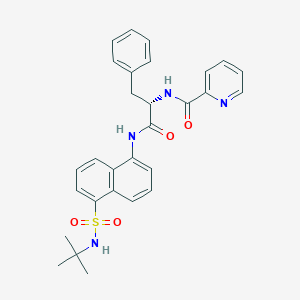
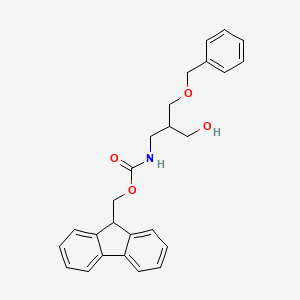

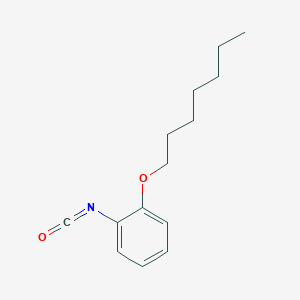
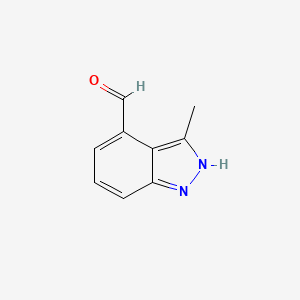
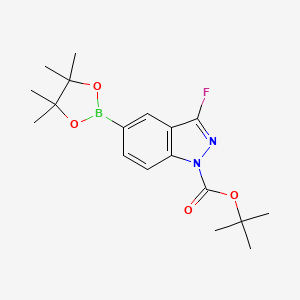
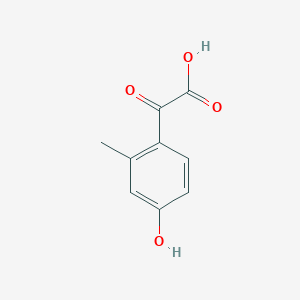
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
